molecular formula C10H12FNO2 B13516068 3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester

3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester

Cat. No.: B13516068
M. Wt: 197.21 g/mol
InChI Key: IIRQYRIPPFBSEO-UHFFFAOYSA-N
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Description

Methyl 3-(4-amino-3-fluorophenyl)propanoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid and contains both an amino group and a fluorine atom on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-amino-3-fluorophenyl)propanoate typically involves the esterification of 3-(4-amino-3-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(4-amino-3-fluorophenyl)propanoic acid+methanolacid catalystmethyl 3-(4-amino-3-fluorophenyl)propanoate+water\text{3-(4-amino-3-fluorophenyl)propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{methyl 3-(4-amino-3-fluorophenyl)propanoate} + \text{water} 3-(4-amino-3-fluorophenyl)propanoic acid+methanolacid catalyst​methyl 3-(4-amino-3-fluorophenyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of methyl 3-(4-amino-3-fluorophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-3-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-amino-3-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its amino and fluorine functionalities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-amino-3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Uniqueness

Methyl 3-(4-amino-3-fluorophenyl)propanoate is unique due to the presence of both an amino group and a fluorine atom on its aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 3-(4-amino-3-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6H,3,5,12H2,1H3

InChI Key

IIRQYRIPPFBSEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)N)F

Origin of Product

United States

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